Cristacarpin

Overview

Description

Cristacarpin is a natural product obtained from the stem bark of Erythrina suberosa. It is a prenylated pterocarpan, a group of phytochemicals known for their anti-cancer activity against diverse tumors . This compound has been studied for its ability to promote endoplasmic reticulum stress, leading to sub-lethal reactive oxygen species generation and triggering senescence in cancer cells .

Mechanism of Action

Cristacarpin is a natural product obtained from the stem bark of Erythrina suberosa . It has been studied for its various biological effects, particularly its role in promoting endoplasmic reticulum (ER) stress and reactive oxygen species (ROS) generation .

Target of Action

The primary target of this compound is the endoplasmic reticulum (ER) . The ER is an organelle that plays a crucial role in protein synthesis and folding, lipid metabolism, and calcium homeostasis. This compound promotes ER stress, leading to the generation of reactive oxygen species (ROS) .

Mode of Action

This compound interacts with the ER to induce stress, which leads to the generation of sub-lethal ROS . This ROS generation eventually triggers senescence in pancreatic and breast cancer cells by blocking the cell cycle in the G1 phase . The modulation in p21 waf1 by anti-proliferative this compound was confirmed to be ROS dependent .

Biochemical Pathways

The biochemical pathway affected by this compound involves the ROS-dependent activation of the MAP kinase pathway . This pathway is crucial for various cellular processes, including growth, differentiation, and stress response. This compound treatment induces p38MAPK, indicating the ROS-dependent activation of this pathway .

Result of Action

The result of this compound’s action is the induction of premature senescence in cancer cells . This is characterized by an upregulation of p21 waf1, enlarged and flattened morphology, increased volume, granularity, and formation of heterochromatin foci . These features are all hallmarks of senescence .

Biochemical Analysis

Biochemical Properties

Cristacarpin promotes ER stress, leading to sub-lethal ROS generation . This interaction with ROS is a key aspect of its biochemical properties. The modulation in p21waf1 by anti-proliferative this compound was found to be ROS dependent .

Cellular Effects

This compound has significant effects on various types of cells, particularly pancreatic and breast cancer cells . It triggers senescence in these cells through blocking the cell cycle in the G1 phase . The majority of this compound-treated cells showed characteristic p21waf1 upregulation along with enlarged and flattened morphology .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It promotes ER stress-regulated ROS generation, which triggers cells toward cell cycle arrest, leading to premature senescence by p53-independent upregulation of p21waf1 . Moreover, this compound treatment induced p38MAPK, indicating the ROS-dependent activation of the MAP kinase pathway .

Preparation Methods

Cristacarpin is isolated from the air-dried and finely powdered stem bark of Erythrina suberosa. The extraction process involves using a mixture of dichloromethane and methanol (1:1) at room temperature for 12 hours. The extract is then concentrated to dryness in a vacuum to yield a dark brown semi-solid .

Chemical Reactions Analysis

Cristacarpin undergoes various chemical reactions, including:

Oxidation: This compound promotes reactive oxygen species generation, leading to oxidative stress in cells.

Substitution: This compound can interact with various cellular components, leading to changes in cell cycle regulation and senescence.

Common reagents and conditions used in these reactions include hydrogen peroxide for oxidative stress and N-acetyl-L-cysteine for reduction . The major products formed from these reactions are reactive oxygen species and senescent cells .

Scientific Research Applications

Cristacarpin has several scientific research applications, including:

Comparison with Similar Compounds

Cristacarpin is unique among prenylated pterocarpans due to its specific ability to induce endoplasmic reticulum stress and reactive oxygen species generation. Similar compounds include:

Resveratrol: Known for its anti-cancer properties and ability to induce oxidative stress.

Genistein: Another prenylated pterocarpan with anti-cancer activity.

Daidzein: Similar to genistein, it has anti-cancer properties and can induce oxidative stress.

This compound stands out due to its specific mechanism of action involving endoplasmic reticulum stress and p21 waf1 upregulation .

Biological Activity

Cristacarpin is a prenylated pterocarpan derived from the stem bark of Erythrina suberosa. It has gained attention for its diverse biological activities, particularly in the fields of oncology and inflammation. This article reviews the current understanding of this compound's biological effects, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by its unique prenylated structure, which contributes to its biological activity. The compound exhibits a range of pharmacological properties, including anti-cancer and anti-inflammatory effects.

This compound has been shown to induce endoplasmic reticulum (ER) stress in cancer cells, leading to the generation of reactive oxygen species (ROS). This process triggers cellular senescence in various cancer cell lines, including pancreatic (PANC-1), breast (MCF-7), and prostate (PC3) cancer cells. The compound operates through a p53-independent pathway, primarily by upregulating p21^waf1 and downregulating cyclin D1 and Cdk-2, which are crucial for cell cycle progression .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against cancer cells while sparing normal cells. The half-maximal inhibitory concentration (IC50) values for this compound were found to be:

| Cell Line | IC50 (μM) |

|---|---|

| PANC-1 | 6.3 |

| MCF-7 | 6.6 |

| PC3 | 10.23 |

| HUVEC | >100 |

| BPH-1 | >100 |

These results indicate that this compound selectively targets cancer cells, making it a potential candidate for cancer therapy .

Effects on Inflammatory Mediators

This compound has demonstrated significant anti-inflammatory properties by modulating the expression of various cytokines. In studies involving lipopolysaccharide (LPS)-induced inflammation, this compound treatment resulted in:

- Decreased pro-inflammatory mediators : Interleukin (IL)-6 and tumor necrosis factor (TNF)-α.

- Increased anti-inflammatory mediators : IL-4 and IL-10.

This modulation suggests that this compound could be beneficial in treating inflammatory diseases such as uveitis .

In Vivo Studies

Research using zebrafish embryos and mouse models has shown that this compound reduces macrophage migration and adhesion through downregulation of Ninjurin1 and matrix metalloproteinases. These findings highlight its potential as an anti-inflammatory therapeutic agent .

Case Studies and Clinical Implications

While there are no extensive clinical trials published specifically on this compound, several case studies have indicated its therapeutic potential based on preclinical findings. For instance, the compound's ability to induce senescence in cancer cells suggests it could be effective in preventing tumor progression.

Summary of Biological Activities

This compound exhibits a multifaceted biological profile with significant implications for both cancer treatment and inflammation management. The following table summarizes its key activities:

Properties

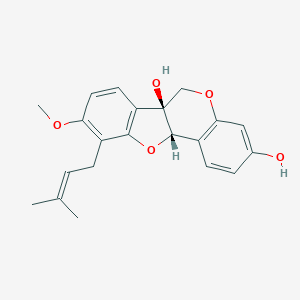

IUPAC Name |

9-methoxy-10-(3-methylbut-2-enyl)-6,11a-dihydro-[1]benzofuro[3,2-c]chromene-3,6a-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O5/c1-12(2)4-6-14-17(24-3)9-8-16-19(14)26-20-15-7-5-13(22)10-18(15)25-11-21(16,20)23/h4-5,7-10,20,22-23H,6,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHPYEBFYLDGZKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C=CC2=C1OC3C2(COC4=C3C=CC(=C4)O)O)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74515-47-2 | |

| Record name | Cristacarpin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034025 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the known biological activities of Cristacarpin?

A1: this compound exhibits several interesting biological activities. It has shown potent antibacterial activity against methicillin-resistant Staphylococcus aureus [, , ]. Additionally, it displays moderate but selective activity towards DNA repair-deficient yeast mutants []. Furthermore, research suggests that this compound might play a role in promoting premature senescence in cells by activating the p21waf-1 protein through a mechanism involving endoplasmic reticulum stress and reactive oxygen species generation [, ]. this compound has also demonstrated potential in an experimental model of uveitis, where it exhibited preventive effects potentially by targeting the NF-κB pathway [].

Q2: What is the structural characterization of this compound?

A2: While the provided abstracts don't explicitly detail the molecular formula and weight of this compound, they consistently describe it as a prenylated pterocarpan [, , , ]. Pterocarpans are a class of isoflavonoids characterized by a specific tetracyclic ring system. The term "prenylated" indicates the presence of a prenyl group, a branched five-carbon unit, attached to this core structure. Unfortunately, the specific spectroscopic data (NMR, IR, UV, etc.) are not provided in the abstracts.

Q3: From which natural sources can this compound be isolated?

A3: this compound has been identified in several plant species, primarily within the Erythrina genus. Studies have reported its isolation from the bark of Erythrina burana [] and Erythrina lysistemon [], the twigs and leaves of Erythrina subumbrans [], and the fungus-inoculated leaflets of Erythrina sandwicensis []. This suggests that this compound might play a role in the plant's defense mechanisms.

Q4: What is known about the Structure-Activity Relationship (SAR) of this compound and related compounds?

A4: Although specific SAR studies focusing solely on this compound are not detailed in the provided abstracts, research on related prenylated (iso)flavonoids from Erythrina species offers some insights []. The presence and position of prenyl groups appear crucial for antimicrobial activity. Additionally, hydroxyl groups at positions 5 and 7 in ring A and 4' in ring B of the isoflavonoid structure seem to be associated with enhanced potency against Staphylococcus aureus []. Further investigation is needed to fully elucidate the SAR of this compound and optimize its structure for specific applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.